molecular formula C9H14O3 B13220100 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde

2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13220100
M. Wt: 170.21 g/mol
InChI Key: XZWRMCXJCDOUBL-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and proteins, potentially inhibiting their function. The methoxy group and oxolane ring can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde can be compared with other cyclopropane-containing compounds, such as:

    Cyclopropane-1-carbaldehyde: Lacks the methoxy and oxolane rings, making it less complex.

    2-(3-Hydroxyoxolan-3-yl)cyclopropane-1-carbaldehyde: Contains a hydroxy group instead of a methoxy group, which can alter its reactivity and interactions.

    2-(3-Methoxyoxolan-3-yl)cyclopropane-1-methanol:

These comparisons highlight the unique features of this compound, such as its specific functional groups and structural complexity.

Biological Activity

The compound 2-(3-Methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde is a cyclopropane derivative that has garnered interest due to its unique structural features and potential biological activities. Cyclopropanes are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.

Structural Characteristics

This compound features a cyclopropane ring fused with a methoxyoxolane moiety and an aldehyde functional group. This structure is significant as it may influence the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of cyclopropane derivatives. For instance, compounds incorporating cyclopropane structures have demonstrated cytotoxic effects against various human cancer cell lines. The evaluation of biological activity often involves measuring the inhibitory concentration (IC50) values, which indicate the effectiveness of a compound in inhibiting cell growth.

Table 1: IC50 Values for Cyclopropane Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundRKOTBD
This compoundMCF-7TBD
This compoundHeLaTBD

Note: TBD indicates that specific values need to be determined through experimental assays.

Antimicrobial Activity

Cyclopropanes have also been investigated for their antimicrobial properties. The presence of the methoxy group may enhance lipophilicity, potentially improving membrane penetration and leading to increased antimicrobial efficacy. Studies have shown that certain derivatives exhibit significant activity against bacterial strains and fungi.

Table 2: Antimicrobial Activity of Cyclopropane Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. For example, cyclopropanes have been noted to inhibit key enzymes involved in cancer cell metabolism.

Case Studies

Several case studies have documented the biological activities of related cyclopropane compounds. For example, a recent study evaluated a series of spirocyclic compounds for their anticancer activity against various cell lines, demonstrating that structural modifications can significantly impact their efficacy.

Case Study Example

One notable case study involved testing a series of cyclopropane derivatives against the HeLa cell line, revealing that modifications in substituents led to varying degrees of cytotoxicity. The study concluded that further optimization of these compounds could yield promising candidates for cancer therapy.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(3-methoxyoxolan-3-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H14O3/c1-11-9(2-3-12-6-9)8-4-7(8)5-10/h5,7-8H,2-4,6H2,1H3

InChI Key

XZWRMCXJCDOUBL-UHFFFAOYSA-N

Canonical SMILES

COC1(CCOC1)C2CC2C=O

Origin of Product

United States

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